molecular formula C14H19ClN2O4S B2376739 2-acetamido-N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)butanamide CAS No. 1009726-91-3

2-acetamido-N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)butanamide

Cat. No. B2376739
CAS RN: 1009726-91-3
M. Wt: 346.83
InChI Key: MIDKUZGLJQRSPO-UHFFFAOYSA-N
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Description

2-acetamido-N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)butanamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with various medical conditions. It was first approved by the FDA in 1998 for the treatment of osteoarthritis and rheumatoid arthritis. Over the years, Celecoxib has been studied extensively for its chemical properties, mechanism of action, and therapeutic applications.

Scientific Research Applications

Metabolism of Chloroacetamide Herbicides

Research on the metabolism of chloroacetamide herbicides, including compounds similar in structure to 2-acetamido-N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)butanamide, reveals insights into their carcinogenicity and metabolic pathways in human and rat liver microsomes. These studies highlight the importance of understanding the metabolic activation pathways that lead to DNA-reactive products and their implications for carcinogenicity. The research conducted by Coleman et al. (2000) provides a comparative analysis of the metabolism of various chloroacetamide herbicides, shedding light on the metabolic intermediates and the role of cytochrome P450 isoforms in the metabolism process Coleman et al., 2000.

Synthesis and Application of Sulfonamide Moieties

Another area of research involves the synthesis of heterocyclic compounds containing sulfonamide moieties, which have potential applications as antimicrobial and anticonvulsant agents. Studies like those conducted by Farag et al. (2012) explore the synthesis of azoles incorporating a sulfonamide moiety and their evaluation as anticonvulsant agents. Such research contributes to the development of new therapeutic agents with specific biological activities Farag et al., 2012.

properties

IUPAC Name

2-acetamido-N-(3-chloro-2-methylphenyl)-4-methylsulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-9-11(15)5-4-6-12(9)17-14(19)13(16-10(2)18)7-8-22(3,20)21/h4-6,13H,7-8H2,1-3H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDKUZGLJQRSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(CCS(=O)(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)butanamide

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